2-(2-Methylphenyl)piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

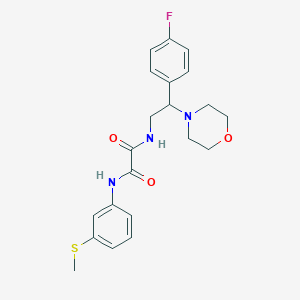

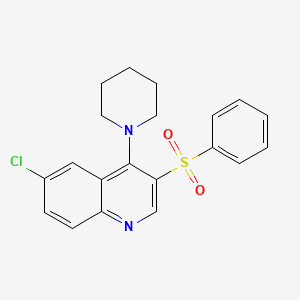

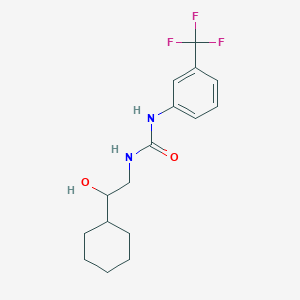

“2-(2-Methylphenyl)piperazine dihydrochloride” is a chemical compound with a molecular weight of 249.18 . Its IUPAC name is 2-(o-tolyl)piperazine dihydrochloride .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2.2ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H .Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 249.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Researchers have synthesized novel derivatives of piperazine, including 2-(2-Methylphenyl)piperazine, for pharmacological evaluation. For instance, a study by Kumar et al. (2017) involved the synthesis of a series of novel derivatives that exhibited potential antidepressant and antianxiety activities in animal models. This work highlights the chemical versatility of piperazine derivatives and their potential therapeutic uses (Kumar et al., 2017).

Pharmacological Evaluation

Piperazine derivatives have been identified as promising antidiabetic compounds. A study by Le Bihan et al. (1999) discovered potent antidiabetic agents within piperazine derivatives, showcasing their ability to improve glucose tolerance without significant side effects. This suggests a potential application in managing diabetes, emphasizing the compound's relevance in medicinal chemistry (Le Bihan et al., 1999).

Antimicrobial Activities

The antimicrobial potential of piperazine derivatives was explored in a study by Bektaş et al. (2007), where novel 1,2,4-Triazole derivatives showed good to moderate activities against various microorganisms. This research demonstrates the potential of piperazine derivatives, including 2-(2-Methylphenyl)piperazine, in developing new antimicrobial agents (Bektaş et al., 2007).

Carbon Dioxide Capture

In environmental science, concentrated aqueous piperazine solutions have been studied for carbon dioxide (CO2) capture due to their resistance to thermal degradation and oxidation. Freeman et al. (2010) discussed how piperazine's thermal resistance could lead to energy savings in CO2 capture processes, indicating the compound's importance beyond pharmacology (Freeman et al., 2010).

Anticonvulsant and Antimicrobial Evaluation

Piperazine derivatives have also been evaluated for their anticonvulsant and antimicrobial activities. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, demonstrating their potential in treating seizures and infections. This underscores the broad range of biological activities associated with piperazine derivatives (Aytemir et al., 2004).

Wirkmechanismus

While the specific mechanism of action for “2-(2-Methylphenyl)piperazine dihydrochloride” is not mentioned, piperazine compounds, in general, are known to be GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-(2-Methylphenyl)piperazine dihydrochloride” are not mentioned, the field of piperazine derivatives synthesis has seen recent developments in methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These advancements may open up new possibilities for the synthesis and application of “this compound” and similar compounds.

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERPRZGKLYYSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)

![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)

![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)